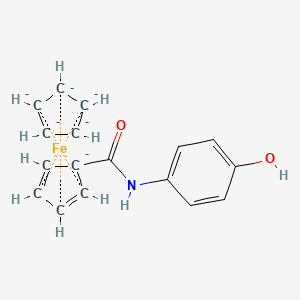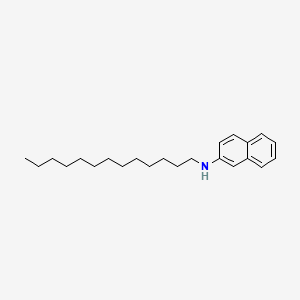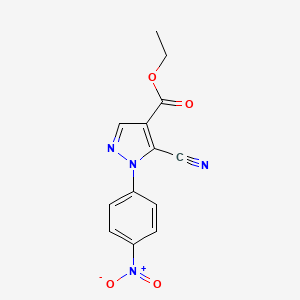
1-testosterone Ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Testosterone Ethyl Carbonate is a synthetic anabolic-androgenic steroid (AAS) derived from 1-testosterone. It is known for its potent anabolic properties and is used in various scientific research applications. The compound is characterized by the presence of an ethyl carbonate group, which enhances its stability and bioavailability.
准备方法
Synthetic Routes and Reaction Conditions: 1-Testosterone Ethyl Carbonate is synthesized through the esterification of 1-testosterone with ethyl chloroformate. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Dissolve 1-testosterone in anhydrous dichloromethane.
Step 2: Add pyridine to the solution.
Step 3: Slowly add ethyl chloroformate while maintaining the reaction temperature at 0°C.
Step 4: Stir the reaction mixture for several hours at room temperature.
Step 5: Purify the product using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.
化学反应分析
Types of Reactions: 1-Testosterone Ethyl Carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol derivative.
Substitution: The ethyl carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1-Testosterone Ethyl Carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other anabolic steroids and related compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for potential therapeutic applications in muscle wasting diseases and hormone replacement therapy.
Industry: Used in the development of performance-enhancing supplements and pharmaceuticals.
作用机制
1-Testosterone Ethyl Carbonate exerts its effects by binding to the androgen receptor, a nuclear receptor that binds androgenic hormones such as testosterone and dihydrotestosterone. Once bound, the receptor-ligand complex localizes to the nucleus and acts as a DNA-binding transcription factor, regulating gene expression. This mechanism leads to the stimulation of anabolic processes, including muscle growth and protein synthesis.
相似化合物的比较
1-Testosterone Ethyl Carbonate is similar to other anabolic-androgenic steroids but has unique properties due to the presence of the ethyl carbonate group. Some similar compounds include:
1-Testosterone: The parent compound, differing by the absence of the ethyl carbonate group.
Methyltestosterone: Another synthetic AAS with a methyl group at the 17α position.
Boldenone: A synthetic AAS with a similar structure but differing in the position of double bonds.
Uniqueness: this compound is unique due to its enhanced stability and bioavailability, making it more effective in certain applications compared to its analogs.
属性
分子式 |
C22H32O4 |
|---|---|
分子量 |
360.5 g/mol |
IUPAC 名称 |
[(5S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] ethyl carbonate |
InChI |
InChI=1S/C22H32O4/c1-4-25-20(24)26-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h9,11,14,16-19H,4-8,10,12-13H2,1-3H3/t14-,16-,17-,18-,19-,21-,22-/m0/s1 |
InChI 键 |
GZVRHIZTGYTPRD-GRPBBMKTSA-N |
手性 SMILES |
CCOC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)C4)C)C |
规范 SMILES |
CCOC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(=O)C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




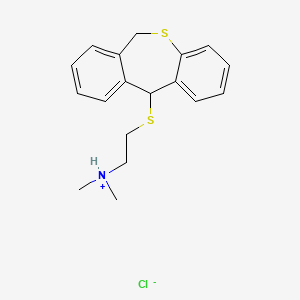

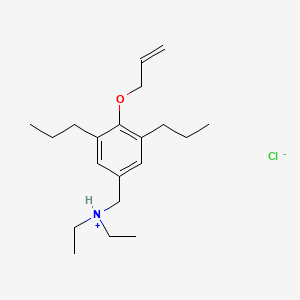
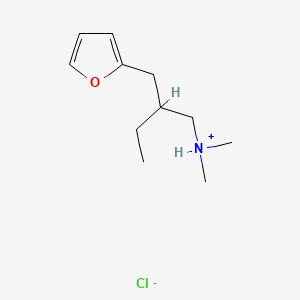

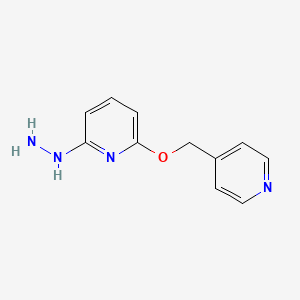
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)

